molecular formula C12H10ClNO2S B1351188 Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 61786-00-3

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1351188
CAS RN: 61786-00-3
M. Wt: 267.73 g/mol
InChI Key: XNLWONXVKLZJMC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring, and a carboxylate ester group. The presence of a chlorophenyl group indicates that there is a benzene ring with a chlorine substituent1.



Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding carboxylic acids, amines, or halides2.



Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the thiazole ring, the ester group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule3.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The thiazole ring might participate in electrophilic or nucleophilic substitution reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of aromatic systems, and the steric bulk of different substituents5.


Scientific Research Applications

  • Application in Optical and Quantum Electronics

    • Field : Optical and Quantum Electronics .
    • Summary : Thin films of 2,9-Bis [2- (4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . These materials have various applications such as gas sensors, film transistor and photovoltaic cells .
    • Methods : The structural properties of these films (as-prepared and annealed at 373, 423, 473 and 523 K) were determined by X-ray diffraction and scanning electron microscopy .
    • Results : The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation .
  • Application in Organic Chemistry

    • Field : Organic Chemistry .
    • Summary : Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
    • Methods : Ethyl 2- (3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .
    • Results : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .
  • Application in Biological Research

    • Field : Biological Research .
    • Summary : 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(substitutedphenyl)-1H-pyrazol-5-yl)-1H-indole derivatives were reported as antioxidant agents .

Safety And Hazards

As with any chemical compound, handling Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety and hazard information6.


Future Directions

The future directions for the study or use of this compound would depend on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, as a reagent in synthetic chemistry, or for its physical properties.


Please note that this information is based on the typical properties and reactivity of similar compounds and may not be completely accurate for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. For detailed and specific information, please refer to the primary literature or consult with a chemistry professional.


properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWONXVKLZJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384076
Record name Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

CAS RN

61786-00-3
Record name Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl bromopyruvate (354 mg, 1.8 mmol) and 4-chlorothiobenzamide (283 g, 1.65 mmol) in EtOH (40 mL) was refluxed for 3 h. The mixture was evaporated to dryness and the resulting oil was purified by flash chromatography to give ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate as a colourless oil: 1H NMR (80 MHz, CDCl3) δ (TMS) 8.15 (s, 1H, thiazole), 7.95 (dt, Jt =2, Jd =8.5, 2H, arom), 7.42 (dt, Jt =2, Jd =8.5, 2H, arom), 4.45 (q, J=7, 2H, OCH2), 1.43 (t, J=7, 3H, OCH2CH3). Analysis calculated for C12H10ClNO2S: C 53.84; H 3.76; N 5.23; S 11.97. Found: C 53.65; H 3.77; N 5.23; S 11.51.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
283 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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